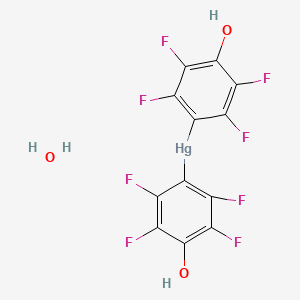
4,4'-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal is a chemical compound characterized by its unique structure, which includes a tetroxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal typically involves the formation of the tetroxane ring through the reaction of appropriate aldehydes or ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired tetroxane ring without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The tetroxane ring can participate in substitution reactions, where one or more of its oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired functional group to be introduced.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted tetroxane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4,4’-(1,2,4,5-Tetroxane-3,6-diyl)dibutanal exerts its effects involves its ability to undergo various chemical transformations. The tetroxane ring can interact with different molecular targets, leading to the formation of reactive intermediates that participate in further chemical reactions. These interactions can affect molecular pathways and processes, making the compound valuable in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: A similar compound with a tetroxane ring but different substituents.
Acetone diperoxide: Another tetroxane derivative with distinct chemical properties.
Diacetone peroxide: Known for its explosive properties, differing significantly in reactivity and applications.
Propiedades
Número CAS |
875977-57-4 |
|---|---|
Fórmula molecular |
C10H16O6 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
4-[6-(4-oxobutyl)-1,2,4,5-tetraoxan-3-yl]butanal |
InChI |
InChI=1S/C10H16O6/c11-7-3-1-5-9-13-15-10(16-14-9)6-2-4-8-12/h7-10H,1-6H2 |
Clave InChI |
IOJOVEQZUJGADH-UHFFFAOYSA-N |
SMILES canónico |
C(CC=O)CC1OOC(OO1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)
![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
![Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-](/img/structure/B14190353.png)
![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)

![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)

